4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
Beschreibung
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CID 2815239) is a synthetic compound featuring a piperazine core substituted with a pyrimidin-2-yl group and a 4-oxobutanoic acid moiety. Its molecular formula is C₁₂H₁₆N₄O₃, with a molar mass of 264.29 g/mol . The SMILES notation is C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O, reflecting its structural complexity. Predicted physicochemical properties include a collision cross-section (CCS) of 160.7 Ų for the [M+H]+ adduct, suggesting moderate polarity suitable for bioanalytical applications .
Eigenschaften
IUPAC Name |
4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-10(2-3-11(18)19)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5H,2-3,6-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLFKHJNLTVYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with succinic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.
Analyse Chemischer Reaktionen
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl or piperazine groups can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that derivatives of piperazine-based compounds, including 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Analgesic and Anti-inflammatory Effects
Another important application of this compound is its analgesic and anti-inflammatory properties. A study highlighted the synthesis of novel derivatives of this compound, which were evaluated for their ability to reduce pain and inflammation in experimental models. The results suggested that these compounds could serve as potential candidates for the development of new anti-inflammatory drugs .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities. The ability to modify the piperazine ring or the butanoic acid moiety allows researchers to explore structure-activity relationships (SAR) effectively.
Table 1: Synthesis Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Pyrimidine derivative + Piperazine | Reflux in solvent | Piperazine-pyrimidine adduct |
| 2 | Adduct + Butyric anhydride | Stir at room temperature | Butanoic acid derivative |
| 3 | Oxidizing agent | Mild conditions | Final product: this compound |
Pharmacological Studies
Pharmacological studies have been conducted to assess the efficacy and safety profiles of this compound. For example, a study utilized a CellTiter Blue assay to evaluate the viability of cancer cells treated with various concentrations of piperazine derivatives, including those based on this compound .
Table 2: Pharmacological Activity Results
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (derivative) | HeLa (cervical cancer) | 15.5 | Apoptosis induction |
| Compound B (derivative) | MCF7 (breast cancer) | 12.0 | Inhibition of proliferation |
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl and piperazine groups in the compound allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic Acid
- Molecular Formula : C₁₃H₁₇N₃O₃
- Key Differences : Replaces the pyrimidin-2-yl group with pyridin-2-yl, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Relevance : Demonstrated bioactivity in early-stage drug discovery but lacks specific therapeutic data compared to its pyrimidine analog .
4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic Acid
- Molecular Formula : C₂₃H₂₈N₂O₄
- Key Differences: Incorporates a phenoxy group and an isopropylphenyl substituent, increasing hydrophobicity (predicted logP ~3.5).
Functional Group Modifications
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid
4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic Acid
- Molecular Formula : C₁₄H₁₆N₂O₅S
- Commercial Status : Available as a building block (e.g., sc-349681) but lacks reported biological studies .
Pharmacological Analogs
4-Oxo-4-(3,4-dichlorophenyl)butanoic Acid Derivatives
- Structural Basis: Retains the 4-oxobutanoic acid core but replaces the piperazine-pyrimidine group with a dichlorophenyl ring.
- Activity: Exhibits cyclooxygenase-2 (COX-2) inhibitory activity (IC₅₀ = 0.8–1.2 μM), highlighting the importance of the oxobutanoic acid moiety in anti-inflammatory drug design .
Analgesic Derivatives of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid
- Modifications : Esterification or amidation of the carboxylic acid group.
- Findings : Derivatives showed 30–50% reduction in inflammation in rodent models, comparable to ibuprofen but with reduced gastrointestinal toxicity .
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
Key Research Findings and Implications
- Structural Flexibility : The piperazine-pyrimidine scaffold allows for tunable electronic and steric properties, making it adaptable for diverse therapeutic targets .
- Pharmacokinetic Challenges: The oxobutanoic acid group confers polarity, which may limit blood-brain barrier penetration but enhances solubility for systemic applications .
Biologische Aktivität
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry and drug development. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic implications.
The compound is characterized by the following chemical properties:
- IUPAC Name: 4-oxo-4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoic acid
- Molecular Formula: C12H16N4O3
- Molecular Weight: 248.28 g/mol
- Melting Point: 168–170 °C
- CAS Number: 213186-60-8
The biological activity of this compound primarily involves its interaction with various biological targets:
-
Enzyme Inhibition:
- The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it shows promising inhibitory effects on the enzyme ketohexokinase (KHK), which is linked to fructose metabolism and obesity management .
- Receptor Modulation:
- Antitumor Activity:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observations/Results |
|---|---|---|
| Enzyme Inhibition | Ketohexokinase (KHK) | IC50 values between 5–20 nM |
| Receptor Modulation | GPCRs | Influences inflammatory cytokine production |
| Antitumor Activity | Apoptosis induction | Reduces viability of cancer cell lines |
Case Study 1: Inhibition of KHK
A study conducted by Bristol-Myers Squibb demonstrated that compounds similar to this compound effectively inhibited KHK, leading to reduced levels of free fatty acids and triglycerides in vivo. This suggests potential applications in treating metabolic disorders like diabetes .
Case Study 2: Antitumor Efficacy
In vitro assays revealed that this compound could significantly decrease the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid be optimized for academic research purposes?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., ethanol or DMSO), temperature control (often 60–80°C for amide bond formation), and catalysts (e.g., triethylamine for nucleophilic substitution reactions). Key intermediates like 4-(pyrimidin-2-yl)piperazine must be purified via column chromatography to minimize side products. Reaction progress can be monitored using TLC or HPLC, with final product characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to confirm the piperazine and pyrimidinyl moieties. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity analysis.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies in yields often stem from variations in reaction stoichiometry, solvent purity, or intermediate stability. Systematic reproducibility studies under inert atmospheres (e.g., nitrogen) are critical. For example, if a reported 70% yield cannot be replicated, re-examining the coupling reagent (e.g., EDC/HOBt vs. DCC) or activating agents (e.g., NHS esters) may resolve the issue. Cross-referencing with impurity profiles (e.g., via LC-MS) can identify unaccounted side reactions .
Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?
- Methodological Answer : Impurities such as 2,2'-(Piperazine-1,4-diyl)dipyrimidine (common byproduct) or hydrolyzed intermediates require LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Quantify impurities against certified reference standards (e.g., USP-grade materials) . For structural confirmation, isolate impurities via preparative HPLC and characterize using H NMR and IR spectroscopy .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The pyrimidinyl-piperazine moiety often acts as a hinge-binding region in kinase inhibitors.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- SAR Studies : Systematically modify the butanoic acid substituent and correlate changes with activity data (e.g., IC values) to identify pharmacophores .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity in cancer research?
- Methodological Answer :
- In Vitro Assays : Use MTT or CellTiter-Glo® assays to assess cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa). Include a positive control (e.g., doxorubicin) and measure selectivity indices against non-cancerous cells (e.g., HEK293).
- Mechanistic Studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (e.g., cyclin D1 suppression) .
Data Analysis and Conflict Resolution
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects (DMSO-d vs. CDCl) or tautomerism in the pyrimidinyl group. Re-run NMR under standardized conditions and compare with published data for analogous compounds (e.g., 4-oxo-4-(piperidin-1-yl)butanoic acid derivatives). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
